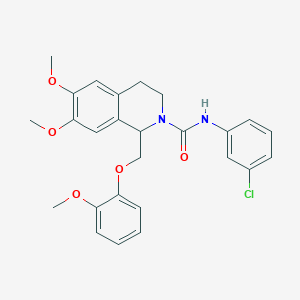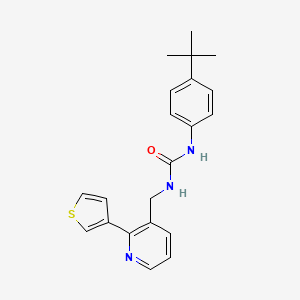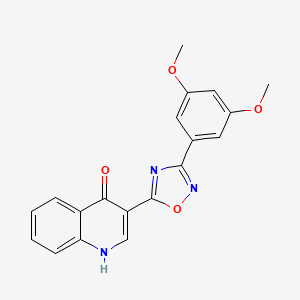
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a derivative of quinazolinone and oxadiazole, which are known for their extensive biological activities, including antimicrobial and cytotoxic effects. The presence of the dimethoxyphenyl group suggests potential for increased pharmacological activity due to the electron-donating nature of the methoxy groups, which could affect the molecule's interaction with biological targets.
Synthesis Analysis
The synthesis of related quinazolinone-oxadiazole derivatives typically involves multi-step reactions. For instance, the synthesis of quinazolinone-1,3,4-oxadiazole conjugates involves the reaction of 3-amino-4(3H) quinazolinone derivatives with chloroacetyl chloride, followed by treatment with an oxadiazole compound in the presence of a base like potassium carbonate . Similarly, selenopyrano[2,3-b]quinolin-2-ones derivatives are prepared from mercapto-oxadiazolyl compounds reacting with chloroacetone . These methods could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazolinone and oxadiazole derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . Theoretical studies, such as DFT calculations, can predict the molecular structure and vibrational spectra, providing insights into the stability and reactivity of the molecule .
Chemical Reactions Analysis
Quinazolinone and oxadiazole derivatives can undergo various chemical reactions. For example, azide cycloaddition reactions have been used to prepare novel bisheterocycles, including triazolyl oxadiazole and quinazolinones . The reactivity of the compound could be explored through similar cycloaddition reactions or other suitable chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone-oxadiazole derivatives can be influenced by the substituents on the quinazolinone ring and the oxadiazole moiety. For example, the introduction of a propyl group on the quinazolinone ring has been shown to improve cytotoxic activity . Theoretical studies can provide information on the electronic properties, such as HOMO-LUMO gaps, NBO analysis, and polarizability, which are indicative of the compound's reactivity and potential nonlinear optical (NLO) properties .
Relevant Case Studies
Case studies involving similar compounds have demonstrated their potential in various biological applications. For instance, some quinazolinone-oxadiazole derivatives exhibit significant antimicrobial activity against a range of bacteria and fungi . Others have shown promising cytotoxic activity against cancer cell lines, such as MCF-7 and HeLa . Additionally, novel quinolin-based oxadiazoles have been evaluated for their anti-inflammatory, analgesic, and antimicrobial activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
A study by Fadda et al. (2011) explored the synthesis of new (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including the formation of glucose and xylose hydrazones. These compounds were evaluated for their antioxidant properties and cytotoxicity, displaying moderate to high activities (Fadda et al., 2011).
Anticancer Potential and Tubulin Binding Studies
Kamath et al. (2016) synthesized new substituted quinoline–indole–oxadiazole hybrids as potential anticancer agents. These compounds exhibited in vitro cytotoxic potential in breast adenocarcinoma and normal kidney cell lines. One particular compound demonstrated promising binding interactions with the colchicine binding cavity of microtubules, suggesting its potential as a tubulin inhibitor (Kamath et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi et al. (2021) reported the synthesis of 1,3,4-oxadiazole N-Mannich bases and their evaluation for antimicrobial and anti-proliferative activities. These compounds showed broad-spectrum antibacterial activities and potent activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Synthesis of Novel Heterocycles
Nandeshwarappa et al. (2020) prepared a series of novel heterocycles including 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-2H-selenopyrano[2,3-b]quinolin-2-ones, highlighting the versatility and potential applications of such compounds in various scientific research areas (Nandeshwarappa et al., 2020).
Anticancer Agents Targeting Bcl-2
Hamdy et al. (2019) focused on the synthesis of quinolin-4-yl based oxadiazole and triazole analogues as Bcl-2 inhibitors. Some of these compounds, especially 6i, showed sub-micromolar anti-proliferative activity in Bcl-2-expressing cancer cell lines (Hamdy et al., 2019).
Binding Study of a Novel Nonpeptide Antagonist
Langmead et al. (2004) characterized the binding of a novel nonpeptide antagonist, [3H]SB-674042, to the human orexin-1 receptor. This study provided insights into the potential use of such compounds in physiological functions and receptor interactions (Langmead et al., 2004).
Antibacterial Activity of Pyrazol-1-ylquinoxalin-2(1H)-one Derivatives
Ajani et al. (2009) synthesized pyrazol-1-ylquinoxalin-2(1H)-one derivatives and evaluated their antibacterial activity. These compounds showed a comparative effect with streptomycin, highlighting their potential in antimicrobial research (Ajani et al., 2009).
Novel Quinoline-Based Oxadiazole Derivatives in Cancer Research
Dofe et al. (2017) designed and synthesized quinoline-based oxadiazole derivatives, evaluating their in vitro cytotoxic efficacy against the human breast cancer MCF-7 cell line. This study contributes to the search for novel anticancer agents (Dofe et al., 2017).
Eigenschaften
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-12-7-11(8-13(9-12)25-2)18-21-19(26-22-18)15-10-20-16-6-4-3-5-14(16)17(15)23/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMLCLVNRWUSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2548106.png)
![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde](/img/structure/B2548108.png)
![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)
![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2548112.png)
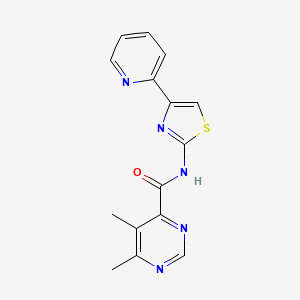
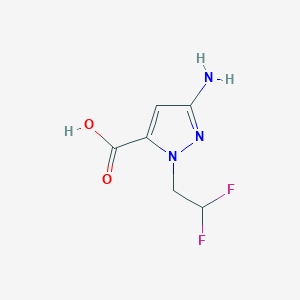
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)
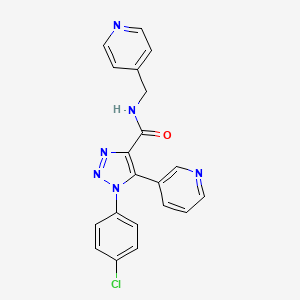
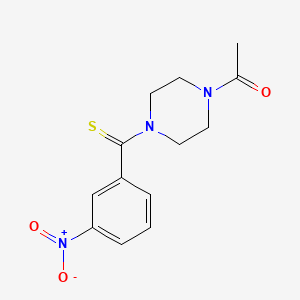
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)
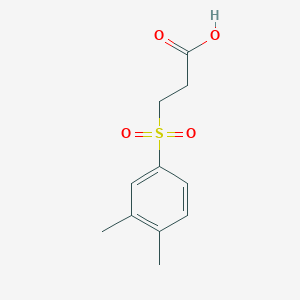
![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)
